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Compound of Interest

Compound Name: t-Butyl 6-hydroxyhexanoate

Cat. No.: B022626 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for t-
butyl 6-hydroxyhexanoate (CAS No. 73839-20-0), a versatile linker molecule with

applications in organic synthesis and drug development. This document details the expected

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

alongside generalized experimental protocols for acquiring such spectra.

Molecular Structure and Properties
t-Butyl 6-hydroxyhexanoate is an aliphatic ester characterized by a terminal hydroxyl group

and a tert-butyl ester moiety. The hydroxyl group offers a reactive site for further chemical

modifications, while the tert-butyl ester provides a protecting group that can be removed under

acidic conditions.

Chemical Structure:

Caption: Molecular structure of t-butyl 6-hydroxyhexanoate.

Spectroscopic Data
The following tables summarize the expected and reported spectral data for t-butyl 6-
hydroxyhexanoate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

A reported ¹H NMR spectrum for t-butyl 6-hydroxyhexanoate in CDCl₃ at 500 MHz shows the

following signals[1]:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

3.65 - 3.62 m 2H H-6 (CH₂-OH)

2.23 - 2.20 m 2H H-2 (CH₂-C=O)

1.66 - 1.55 m 4H H-3, H-5

1.43 s 9H t-Butyl (C(CH₃)₃)

1.41 - 1.35 m 2H H-4

¹³C NMR (Carbon-13 NMR) Data

Based on analogous structures and standard chemical shift ranges, the predicted ¹³C NMR

spectrum is as follows:

Chemical Shift (δ, ppm) Carbon Assignment

~173 C-1 (C=O)

~80 C(CH₃)₃

~62 C-6 (CH₂-OH)

~34 C-2

~32 C-5

~28 C(CH₃)₃

~25 C-3

~24 C-4
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Infrared (IR) Spectroscopy
The IR spectrum of t-butyl 6-hydroxyhexanoate is expected to exhibit characteristic

absorption bands for its functional groups.

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3600-3200 Broad O-H stretch Alcohol

2975-2850 Strong C-H stretch Aliphatic

~1730 Strong C=O stretch Ester

~1250, ~1150 Strong C-O stretch Ester

~1050 Medium C-O stretch Alcohol

Mass Spectrometry (MS)
The mass spectrum, typically acquired using techniques like Gas Chromatography-Mass

Spectrometry (GC-MS) with electron ionization (EI), would show the molecular ion peak and

characteristic fragmentation patterns.

m/z Interpretation

188 [M]⁺ (Molecular Ion)

173 [M - CH₃]⁺

131 [M - C₄H₉O]⁺

115 [M - C₄H₉O₂]⁺

101 [M - C₄H₉O - H₂O]⁺

57 [C₄H₉]⁺ (t-Butyl cation - often the base peak)

Experimental Protocols
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The following are generalized protocols for obtaining the spectral data described above.

Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy Sample Preparation and Acquisition

Sample Preparation Data Acquisition Data Processing

Dissolve ~5-10 mg of sample in ~0.6-0.8 mL of deuterated solvent (e.g., CDCl3).

Transfer solution to a clean NMR tube.

Place NMR tube in the spectrometer.

Shim the magnetic field to optimize homogeneity.

Lock on the deuterium signal of the solvent.

Acquire 1H and 13C NMR spectra using standard pulse sequences.

Apply Fourier transform to the raw data (FID).

Phase correct the spectrum.

Apply baseline correction.

Reference the spectrum (e.g., to residual solvent peak or TMS).

Integrate the peaks in the 1H spectrum.

cluster_prep

cluster_acq

cluster_proc
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Caption: General workflow for NMR spectroscopy.

Sample Preparation: Dissolve approximately 5-10 mg of t-butyl 6-hydroxyhexanoate in

0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.

Transfer the solution to a 5 mm NMR tube.

Instrumentation: The NMR spectra are typically recorded on a spectrometer operating at a

frequency of 300 MHz or higher for ¹H NMR.
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¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a

sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5

seconds, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).

¹³C NMR Acquisition: A standard carbon experiment with proton decoupling is performed. A

larger number of scans is typically required due to the lower natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS, at 0.00

ppm or the residual solvent peak).

IR Spectroscopy Sample Preparation and Acquisition

Sample Preparation (Neat Liquid) Data Acquisition Data Processing

Place a small drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

Place a second salt plate on top to create a thin film.

Acquire a background spectrum of the empty spectrometer.

Place the sample holder with the salt plates into the spectrometer.

Acquire the sample spectrum.

The instrument software ratios the sample spectrum against the background spectrum.

Format the spectrum as % Transmittance vs. Wavenumber (cm⁻¹).
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Caption: General workflow for IR spectroscopy.

Sample Preparation: For a liquid sample like t-butyl 6-hydroxyhexanoate, the neat liquid

technique is commonly used. A drop of the liquid is placed between two salt plates (e.g.,

NaCl or KBr) to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
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Data Acquisition: A background spectrum of the empty sample compartment is first recorded.

The sample is then placed in the instrument, and the sample spectrum is acquired. The

instrument measures the absorption of infrared radiation at different wavenumbers.

Data Processing: The final spectrum is presented as a plot of percent transmittance versus

wavenumber (cm⁻¹).

Mass Spectrometry Sample Preparation and Acquisition

Sample Preparation Data Acquisition (GC-MS with EI) Data Processing

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

Dilute the solution to an appropriate concentration (e.g., ~1 mg/mL).

Inject the sample solution into the Gas Chromatograph (GC).

The GC separates the components of the sample.

The separated compound enters the Mass Spectrometer (MS) and is ionized (e.g., by Electron Ionization - EI).

The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

The detector records the abundance of each ion.

The software generates a mass spectrum, plotting ion abundance vs. m/z.

Identify the molecular ion peak and major fragment ions.

cluster_prep_ms

cluster_acq_ms

cluster_proc_ms

Click to download full resolution via product page

Caption: General workflow for Mass Spectrometry.

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g.,

methanol, dichloromethane). The concentration is typically in the range of 10-100 µg/mL.
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Instrumentation: A common setup is a Gas Chromatograph coupled to a Mass Spectrometer

(GC-MS) with an Electron Ionization (EI) source.

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated

from any impurities. The pure compound then enters the MS, where it is bombarded with

electrons, causing ionization and fragmentation. The resulting ions are separated by the

mass analyzer according to their mass-to-charge (m/z) ratio.

Data Processing: The output is a mass spectrum, which is a plot of the relative abundance of

ions versus their m/z ratio. The molecular ion peak and the fragmentation pattern are

analyzed to confirm the structure of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b022626?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

